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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous

production of strictosidine, a key precursor to numerous valuable monoterpene indole

alkaloids (MIAs), in the yeast Saccharomyces cerevisiae. By leveraging yeast as a microbial

chassis, researchers can overcome the limitations of sourcing strictosidine from its native

plant sources, enabling a more stable and scalable supply for pharmaceutical research and

development.

Introduction
Monoterpene indole alkaloids represent a diverse class of plant-derived natural products with

significant therapeutic applications, including anticancer agents like vincristine and vinblastine.

[1][2][3] The biosynthesis of all MIAs proceeds through the common intermediate,

strictosidine.[1][2][3] However, the low abundance of these compounds in plants poses a

significant challenge for their large-scale production.[4][5][6] Metabolic engineering of

Saccharomyces cerevisiae offers a promising alternative for the sustainable and cost-effective

production of strictosidine.[1][5][7] This has been achieved by reconstructing the complex,

multi-enzyme biosynthetic pathway from plants in yeast.[1][7]

Early efforts in engineering yeast for de novo strictosidine production resulted in modest titers

of approximately 0.5 mg/L.[7] These initial strains required the introduction of over twenty

genetic modifications, including the eleven enzymes of the strictosidine pathway from

Catharanthus roseus, and additional genes to enhance precursor supply.[1][7] Subsequent
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research has focused on optimizing the pathway through various metabolic engineering

strategies, leading to significant improvements in production titers.[7][8] Key optimization

strategies include the fine-tuning of enzyme expression, particularly for challenging cytochrome

P450 enzymes, and decoupling cell growth from production phases.[5][7] These advanced

approaches have boosted strictosidine titers to as high as 50 mg/L, and even up to 843 mg/L

in fed-batch cultivations, demonstrating the potential of yeast as a robust platform for MIA

production.[6][7][9]

Data Presentation
Table 1: Key Enzymes for Heterologous Strictosidine
Biosynthesis in Yeast
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Enzyme
Abbreviation

Full Enzyme Name Function Source Organism

GES Geraniol Synthase

Converts geranyl

pyrophosphate (GPP)

to geraniol.

Catharanthus roseus

G8H
Geraniol 8-

hydroxylase

Hydroxylates geraniol.

A cytochrome P450

enzyme.

Catharanthus roseus

GOR
8-hydroxygeraniol

oxidoreductase

Oxidizes 8-

hydroxygeraniol.
Catharanthus roseus

ISY Iridoid Synthase

Catalyzes the

cyclization to form the

iridoid scaffold.

Catharanthus roseus

IO Iridoid Oxidase

Oxidizes the iridoid

intermediate. A

cytochrome P450

enzyme.

Catharanthus roseus

7DLGT
7-deoxyloganetic acid

glucosyltransferase

Glucosylates 7-

deoxyloganetic acid.
Catharanthus roseus

7DLH
7-deoxyloganic acid

hydroxylase

Hydroxylates 7-

deoxyloganic acid. A

cytochrome P450

enzyme.

Catharanthus roseus

LAMT
Loganic acid O-

methyltransferase

Methylates loganic

acid to form loganin.
Catharanthus roseus

SLS Secologanin Synthase

Catalyzes the

oxidative ring-opening

of loganin to form

secologanin. A

cytochrome P450

enzyme.

Catharanthus roseus
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STR Strictosidine Synthase

Condenses

secologanin and

tryptamine to form

strictosidine.

Catharanthus roseus

TDC
Tryptophan

Decarboxylase

Converts tryptophan

to tryptamine.
Catharanthus roseus

CPR
Cytochrome P450

Reductase

Electron donor for

P450 enzymes.
Catharanthus roseus

CYB5 Cytochrome b5
Accessory protein for

P450 enzymes.
Catharanthus roseus

Table 2: Summary of Reported Strictosidine Production
in Engineered S. cerevisiae
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Strain
Description

Key Genetic
Modifications

Cultivation
Method

Strictosidine
Titer (mg/L)

Reference

Initial de novo

production strain

Integration of 14

MIA pathway

genes, 7

additional genes

for secondary

metabolism

enhancement,

and 3 gene

deletions.

Batch culture ~0.5 [1]

Optimized strain

with P450 and

accessory

enzyme tuning

Optimized

expression of

P450s and

accessory

enzymes (CPR,

CYB5), use of

auto-inducible

promoters.

Fed-batch

culture with

geraniol and

tryptamine

feeding

~50 [4][6][7]

High-titer strain

with precursor

pathway

optimization

Introduction of a

membrane

steroid binding

protein and a

second copy of a

mutant farnesyl

pyrophosphate

synthase gene.

Batch culture 398 [9]

Fed-batch

optimized high-

titer strain

Further

optimization of

the high-titer

strain.

Fed-batch

culture
843 [9]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.pnas.org/doi/10.1073/pnas.1423555112
https://pubs.acs.org/doi/abs/10.1021/acssynbio.2c00037
https://pubmed.ncbi.nlm.nih.gov/35294193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9171786/
https://www.biorxiv.org/content/10.1101/2025.10.29.685393v1
https://www.biorxiv.org/content/10.1101/2025.10.29.685393v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Yeast Strain Engineering for Strictosidine
Production
This protocol outlines the general steps for introducing the strictosidine biosynthetic pathway

genes into S. cerevisiae.

1. Plasmid Construction: a. Obtain codon-optimized synthetic DNA for each of the pathway

genes (see Table 1) for expression in yeast. b. Clone each gene into a yeast expression vector

under the control of a suitable promoter (e.g., strong constitutive promoters like TDH3, TEF1,

or inducible promoters). Use a combination of high-copy (2μ) and low-copy (CEN/ARS)

plasmids for different pathway segments to balance enzyme expression. For P450 enzymes,

co-expression with a cytochrome P450 reductase (CPR) is crucial for activity.[7][10] c. For

stable long-term production, integrate the expression cassettes into the yeast genome using

homologous recombination.

2. Yeast Transformation (Lithium Acetate Method): a. Inoculate a single colony of the desired S.

cerevisiae strain (e.g., CEN.PK2-1C) into 5 mL of YPD medium and grow overnight at 30°C

with shaking. b. The next day, inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow to

an OD600 of 0.8-1.0. c. Harvest the cells by centrifugation at 3000 x g for 5 minutes. d. Wash

the cells with 25 mL of sterile water and centrifuge again. e. Resuspend the cell pellet in 1 mL

of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube. f. Pellet the cells and

resuspend in 400 µL of 100 mM LiAc. g. For each transformation, mix 50 µL of the yeast cell

suspension with:

240 µL of 50% (w/v) PEG 3350
36 µL of 1 M LiAc
10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled)
1-5 µg of plasmid DNA or linearized integration cassette
Make up the final volume to 360 µL with sterile water. h. Vortex the mixture vigorously and
incubate at 30°C for 30 minutes. i. Heat shock the cells at 42°C for 15-20 minutes. j. Pellet
the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.
k. Plate 100-200 µL of the cell suspension onto appropriate selective agar plates. l. Incubate
the plates at 30°C for 2-4 days until colonies appear. m. Verify successful transformants by
colony PCR and subsequent sequencing.
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Protocol 2: Yeast Cultivation and Induction of
Strictosidine Production
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered yeast strain into 5

mL of appropriate selective synthetic complete (SC) medium. b. Grow overnight at 30°C with

vigorous shaking (250 rpm).

2. Production Culture: a. Inoculate a larger volume of production medium (e.g., 50 mL of SC

medium in a 250 mL flask) with the overnight seed culture to a starting OD600 of ~0.1. b. If

using inducible promoters, grow the culture in a suitable medium until the desired cell density is

reached (e.g., mid-log phase, OD600 of 1.0-2.0). Then, add the inducing agent (e.g., galactose

for GAL promoters). c. For fed-batch production, supplement the culture with feeding solutions

containing geraniol and tryptamine at specific time points. A common starting concentration for

feeding is 1 mM of each precursor.[7] d. Continue to incubate the production culture at 30°C

with shaking for 48-96 hours.

Protocol 3: Extraction of Strictosidine from Yeast
Culture
1. Sample Preparation: a. Take a 1 mL aliquot of the yeast culture. b. Centrifuge at 13,000 x g

for 2 minutes to pellet the cells. c. The supernatant can be analyzed for secreted strictosidine,

and the cell pellet for intracellular product. For total production, proceed with the whole culture.

2. Extraction: a. To 200 µL of whole yeast culture, add 200 µL of acetone.[7] b. Vortex

vigorously for 30 seconds to ensure cell lysis and extraction of metabolites.[7] c. Centrifuge at

maximum speed for 10 minutes to pellet cell debris.[7] d. Carefully transfer the supernatant to a

clean microfuge tube. e. Add an equal volume of water to the supernatant to dilute the sample.

[7] f. Filter the diluted extract through a 0.22 µm syringe filter before analysis.

Protocol 4: Quantification of Strictosidine by LC-MS
1. Instrumentation: a. A high-performance liquid chromatography (HPLC) system coupled to a

mass spectrometer (MS) is required. A common setup is a C18 reverse-phase column.[7]

2. Chromatographic Conditions (Example):

Column: Phenomenex Kinetex C18, 1.7 µm, 100 Å, 2.1 × 100 mm.[7]
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Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15
minutes).
Flow Rate: 0.3 mL/min.
Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions: a. Operate the mass spectrometer in positive electrospray

ionization (ESI+) mode. b. Monitor for the protonated molecular ion of strictosidine ([M+H]⁺) at

m/z 531.2. c. For confirmation, perform MS/MS fragmentation of the parent ion and compare

the fragmentation pattern to that of an authentic strictosidine standard.[7]

4. Quantification: a. Prepare a standard curve using a serial dilution of a purified strictosidine
standard of known concentration. b. Integrate the peak area of the strictosidine peak in the

extracted ion chromatogram (EIC) for both the standards and the samples. c. Calculate the

concentration of strictosidine in the samples by interpolating their peak areas on the standard

curve.
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Caption: Strictosidine biosynthetic pathway engineered in yeast.
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Caption: General experimental workflow for strictosidine production.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b192452?utm_src=pdf-body-img
https://www.benchchem.com/product/b192452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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